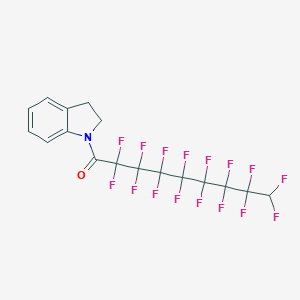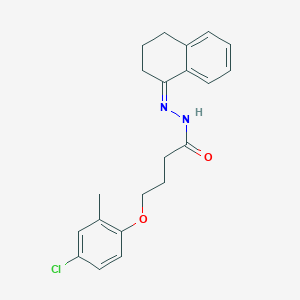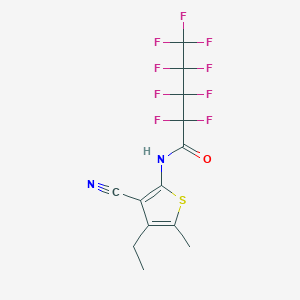![molecular formula C24H21FN6OS B448864 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448864.png)
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its diverse applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the anilinomethyl group: This step involves the reaction of the triazole intermediate with aniline to introduce the anilinomethyl group.
Attachment of the sulfanyl group:
Formation of the acetohydrazide moiety: This step involves the reaction of the intermediate with hydrazine to form the acetohydrazide moiety.
Introduction of the fluorobenzylidene group: This final step involves the condensation of the acetohydrazide intermediate with 4-fluorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilinomethyl and fluorobenzylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or hydrazines, and substitution reactions may yield various substituted derivatives.
科学研究应用
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored as a potential drug candidate for various diseases, including bacterial and fungal infections, as well as cancer.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity, fluorescence, and stability.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biochemical pathways, leading to disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication, transcription, or translation processes.
Modulation of Receptors: The compound may interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
相似化合物的比较
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:
2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound has a similar triazole structure but differs in the presence of a chlorophenyl group instead of a phenyl group.
2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: This compound has a similar triazole structure but differs in the presence of a methylphenyl group and a phenylethanone moiety instead of a fluorobenzylidene group.
属性
分子式 |
C24H21FN6OS |
|---|---|
分子量 |
460.5g/mol |
IUPAC 名称 |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21FN6OS/c25-19-13-11-18(12-14-19)15-27-29-23(32)17-33-24-30-28-22(16-26-20-7-3-1-4-8-20)31(24)21-9-5-2-6-10-21/h1-15,26H,16-17H2,(H,29,32)/b27-15+ |
InChI 键 |
ZHNDSLJVGOCSJC-JFLMPSFJSA-N |
手性 SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
规范 SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Chlorobenzyl)-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B448785.png)
![N'-[(4-phenylcyclohexylidene)amino]oxamide](/img/structure/B448793.png)
![N'~3~-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448794.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448795.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B448798.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448799.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448800.png)
![N'-(3-iodobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448801.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B448803.png)
![4-[(Hydroxyimino)methyl]-3-nitro-2-methoxyphenyl acetate](/img/structure/B448805.png)
